Iodine vs. Bromine Leaving Group Reactivity in Pd-Catalyzed Cross-Coupling
2-Amino-3-iodobenzonitrile features a C–I bond that is significantly more reactive toward oxidative addition with Pd(0) catalysts than the C–Br bond in 2-amino-3-bromobenzonitrile. This fundamental difference is due to the lower bond dissociation energy (BDE) of C–I compared to C–Br . The enhanced reactivity of the iodine substituent allows for milder reaction conditions (lower temperatures, shorter times) and higher yields in cross-coupling reactions .
| Evidence Dimension | Carbon–Halogen Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | C–I BDE ≈ 218 kJ/mol |
| Comparator Or Baseline | C–Br BDE ≈ 285 kJ/mol (2-amino-3-bromobenzonitrile analog) |
| Quantified Difference | C–I bond is approximately 67 kJ/mol weaker than C–Br |
| Conditions | Gas-phase bond dissociation energies for aromatic halides |
Why This Matters
The weaker C–I bond enables oxidative addition at lower temperatures, reducing thermal degradation of sensitive substrates and shortening reaction times in pharmaceutical synthesis.
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- [2] Roy, D., & Uozumi, Y. (2018). Recent Advances in Palladium-Catalyzed Cross-Coupling Reactions at ppm to ppb Molar Catalyst Loadings. Advanced Synthesis & Catalysis, 360(4), 602–625. View Source
